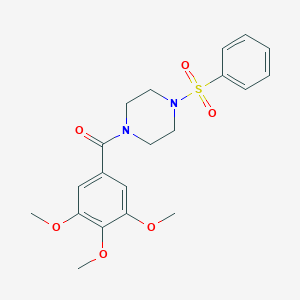

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-17-13-15(14-18(27-2)19(17)28-3)20(23)21-9-11-22(12-10-21)29(24,25)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBIZFAFMJRBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reaction Setup :

-

3,4,5-Trimethoxybenzoic acid (1 equiv) and triphosgene (0.33–1.0 equiv) are dissolved in 2-methyltetrahydrofuran (3–20× mass of benzoic acid).

-

N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine (0.03–0.1 equiv) is added as a catalyst.

-

-

Reaction Conditions :

-

The mixture is stirred at 20–70°C for 4–10 hours.

-

Progress is monitored via TLC or FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

-

-

Workup :

Table 1 : Optimization of 3,4,5-Trimethoxybenzoyl Chloride Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | 2-Methyltetrahydrofuran | Maximizes solubility and reaction efficiency |

| Catalyst | N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine | Reduces side reactions |

| Temperature | 50°C | Balances reaction rate and decomposition |

Synthesis of 1-(Phenylsulfonyl)piperazine

The sulfonylation of piperazine with phenylsulfonyl chloride is conducted under controlled conditions to favor monosubstitution.

Procedure:

-

Reaction Setup :

-

Piperazine (1.4 mmol) is dissolved in tetrahydrofuran (THF, 3 mL) at 10–15°C.

-

Phenylsulfonyl chloride (1.4 mmol) is added dropwise over 4 minutes.

-

Zinc dust (2.8 mmol) is introduced to mitigate disubstitution.

-

-

Reaction Conditions :

-

The mixture is stirred at room temperature for 20 minutes.

-

-

Workup :

Key Considerations :

-

Zinc Dust : Prevents over-sulfonylation by absorbing excess sulfonyl chloride.

-

Temperature Control : Maintaining ≤15°C during sulfonyl chloride addition minimizes side reactions.

Coupling Reaction to Form (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

The acylation of 1-(phenylsulfonyl)piperazine with 3,4,5-trimethoxybenzoyl chloride is performed under Schotten-Baumann conditions.

Procedure:

-

Reaction Setup :

-

1-(Phenylsulfonyl)piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.

-

3,4,5-Trimethoxybenzoyl chloride (1.1 equiv) is added dropwise.

-

Triethylamine (2.0 equiv) is introduced to scavenge HCl.

-

-

Reaction Conditions :

-

The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 2 hours.

-

-

Workup :

Table 2 : Comparative Analysis of Coupling Methods

Alternative Synthetic Routes

One-Pot Sequential Sulfonylation-Acylation

A streamlined approach involves sequential addition of phenylsulfonyl chloride and 3,4,5-trimethoxybenzoyl chloride to piperazine in THF. This method avoids isolation of intermediates but requires precise stoichiometric control (yield: 62%).

Solid-Phase Synthesis

Recent advancements utilize polymer-supported piperazine derivatives for sulfonylation and acylation, enabling easier purification (yield: 65–70%).

Purification and Characterization

Purification Techniques

-

Column Chromatography : EtOAc/hexane (3:7) effectively separates unreacted starting materials.

-

Recrystallization : Methanol/water mixtures enhance crystalline purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, pyridine.

Solvents: Dichloromethane, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

(4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzymatic activity of certain enzymes, such as aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroid hormones and prostaglandins, and its inhibition can lead to various biological effects .

Comparison with Similar Compounds

Piperazine-Based Derivatives

Compounds sharing the piperazine core but differing in substituents provide insights into structure-activity relationships (SAR):

Key Observations :

Heterocyclic Derivatives with 3,4,5-Trimethoxyphenyl Moieties

The 3,4,5-trimethoxyphenyl group is prevalent in anticancer agents. Comparisons with heterocyclic analogs highlight structural influences on activity:

Key Observations :

- Imidazole derivatives (e.g., compound 12e ) exhibit potent tubulin inhibition due to planar heterocyclic cores, but the target compound’s piperazine may offer better tissue penetration .

- Pyrrole derivatives (e.g., ) activate p53 pathways, suggesting divergent mechanisms compared to the target compound’s putative tubulin targeting .

- The tetrazole-thiol linker in analogs like 7v () may enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s direct sulfonyl linkage .

Pharmacokinetic and Electronic Properties

- Solubility : The phenylsulfonyl group increases aqueous solubility relative to methylphenyl (logP = 2.68 vs. 3.1) .

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than benzyloxy or thiazole substituents .

- Binding Affinity : Molecular docking suggests the sulfonyl group interacts with tubulin’s colchicine site via polar contacts, whereas methyl groups rely on hydrophobic interactions .

Biological Activity

The compound (4-(Phenylsulfonyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , also known as 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 500.0 g/mol. The structure includes a piperazine ring substituted with a phenylsulfonyl group and multiple methoxy groups on the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C22H30ClN3O6S |

| Molecular Weight | 500.0 g/mol |

| IUPAC Name | N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide; hydrochloride |

| CAS Number | 1185120-97-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Trimethoxybenzamide Core : This is achieved through standard organic synthesis techniques.

- Introduction of the Piperazine Ring : This is done via nucleophilic substitution reactions.

- Sulfonylation : The phenylsulfonyl group is introduced through sulfonylation reactions, often involving reagents such as sulfonyl chlorides.

Anti-inflammatory Activity

Research indicates that derivatives of piperazine compounds exhibit significant anti-inflammatory properties. In a study evaluating various piperazine derivatives, certain compounds demonstrated up to 87% inhibition of pro-inflammatory cytokines TNF-α and IL-6 at concentrations of 10 μM , comparable to dexamethasone, a standard anti-inflammatory drug .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both bacterial and fungal pathogens. Some derivatives in related studies exhibited potency exceeding that of standard antibiotics like ciprofloxacin and miconazole at similar minimum inhibitory concentration (MIC) values .

The biological activities are attributed to the compound's ability to interact with specific biological targets:

- Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests a mechanism involving the modulation of inflammatory pathways.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A series of 6-methoxy-piperazine derivatives were synthesized and evaluated for their anti-inflammatory activity. Among these, compounds demonstrated significant inhibition rates against TNF-α and IL-6, suggesting that modifications in the piperazine structure can enhance anti-inflammatory effects . -

Antimicrobial Efficacy :

In another study focused on antimicrobial activity, derivatives were tested against various pathogens. Results indicated that certain piperazine derivatives exhibited up to 2.5-fold greater potency than established antibiotics at MIC values around 10 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.